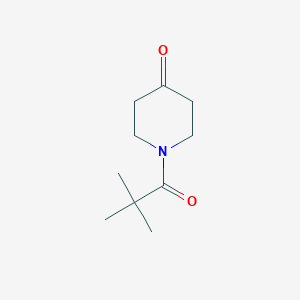

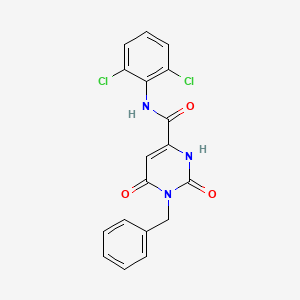

![molecular formula C22H28N4O5S2 B2596638 4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide CAS No. 851987-44-5](/img/structure/B2596638.png)

4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties for your compound were not found in the available resources.Scientific Research Applications

Photodynamic Therapy Applications

The compound's derivatives have been explored for their applications in photodynamic therapy (PDT). Specifically, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable potential as Type II photosensitizers for cancer treatment in PDT. Their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them very useful for this purpose (Pişkin, Canpolat, & Öztürk, 2020).

Urease Inhibitory Activity

Derivatives of the compound have been investigated for their urease inhibitory activity, with some showing moderate to strong inhibition. This research suggests the potential for these derivatives to serve as a novel scaffold for inhibiting urease, an enzyme that can play a role in various medical conditions, including gastrointestinal diseases and infections (Hamad et al., 2020).

Antibacterial and Antifungal Activities

Several studies have focused on the synthesis of novel benzenesulfonamide derivatives and evaluating their antibacterial and antifungal activities. Notably, these compounds have shown significant efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The activity is partly attributed to the structural features of these derivatives, including the presence of sulfonamide moieties, which are known for their antimicrobial properties (Thiyagarajan, Rao, Thamaraichelvan, Mayer, & Pandey, 2015).

DNA Binding and Cleavage

Research on mixed-ligand copper(II)-sulfonamide complexes, incorporating derivatives of the compound, has demonstrated their ability to bind to DNA and induce DNA cleavage. These findings highlight the potential applications of these complexes in anticancer therapies, where DNA-targeting agents are crucial for disrupting the proliferation of cancer cells (González-Álvarez et al., 2013).

Evaluation of Antimicrobial and Antifungal Activities

Further studies on newly synthesized Schiff bases containing the compound's derivatives have demonstrated their effectiveness in antimicrobial and antifungal activities. These compounds were tested against various pathogens, showing promising results that could lead to the development of new therapeutic agents (Sarvaiya, Gulati, & Patel, 2019).

Future Directions

Mechanism of Action

Target of Action

4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide primarily targets specific enzymes involved in inflammatory pathways. The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the synthesis of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and associated symptoms .

Mode of Action

The interaction of this compound with COX-2 involves binding to the enzyme’s active site. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory mediators. As a result, the production of prostaglandins, which are responsible for pain, fever, and inflammation, is significantly reduced .

Biochemical Pathways

This compound affects the arachidonic acid pathway. By inhibiting COX-2, the compound disrupts the synthesis of prostaglandins and thromboxanes, leading to decreased inflammation and pain. This inhibition also affects downstream signaling pathways that involve nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors involved in inflammatory responses .

Result of Action

The molecular and cellular effects of this compound include reduced production of pro-inflammatory mediators, leading to decreased inflammation, pain, and fever. The compound’s action results in the stabilization of cell membranes and inhibition of leukocyte infiltration into inflamed tissues, further contributing to its anti-inflammatory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature conditions but may degrade in highly acidic or basic environments. The presence of other drugs or compounds that induce or inhibit liver enzymes can affect its metabolism and, consequently, its therapeutic efficacy .

: Information synthesized from various sources on the mechanism of action of thiazole derivatives.

Properties

IUPAC Name |

4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S2/c1-15-13-16(2)20-19(14-15)32-22(23-20)25-24-21(27)17-5-7-18(8-6-17)33(28,29)26(9-11-30-3)10-12-31-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEVMXUWSRYSCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

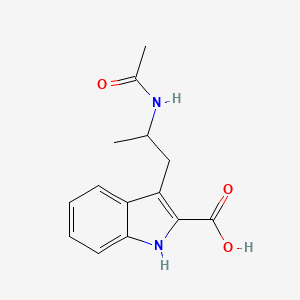

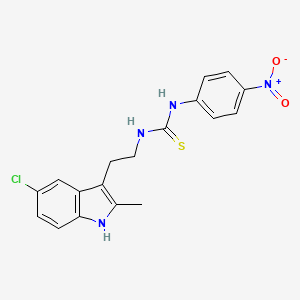

![N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2596555.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

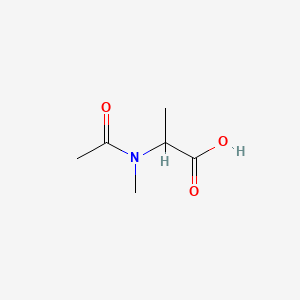

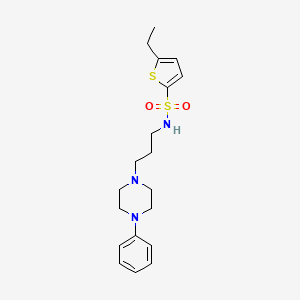

![1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596562.png)

![methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2596563.png)

![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2596567.png)

![2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2596572.png)

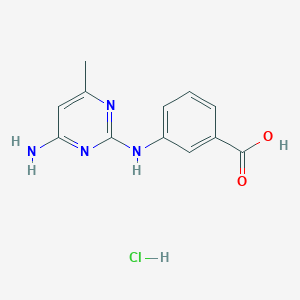

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)